molecular formula C7H15BrMg B052346 (1-Methylhexyl)magnesium bromide CAS No. 111497-09-7

(1-Methylhexyl)magnesium bromide

Cat. No.: B052346
CAS No.: 111497-09-7
M. Wt: 203.4 g/mol
InChI Key: HARVDRUSTGZXBV-UHFFFAOYSA-M
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Description

2-Heptylmagnesium bromide is an organometallic compound with the molecular formula C7H15BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Target of Action

(1-Methylhexyl)magnesium bromide, also known as 2-Heptylmagnesium bromide, is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for their ability to form carbon-carbon bonds . The primary targets of this compound are alkyl or aryl halides .

Mode of Action

The mode of action of this compound involves its reaction with alkyl or aryl halides . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . This allows it to react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds . The reactivity of Grignard reagents is explained in terms of the polarity of the carbon-magnesium bond .

Biochemical Pathways

Grignard reagents, in general, are known to participate in a wide range of organic synthesis reactions . They can be used to synthesize alcohols, aldehydes, ketones, carboxylic acids, and other organic compounds .

Pharmacokinetics

As a Grignard reagent, it is highly reactive and sensitive to moisture .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .

Action Environment

The action of this compound is highly dependent on the environment. It requires anhydrous conditions due to its high reactivity with water . The presence of moisture can lead to the premature quenching of the Grignard reagent, reducing its effectiveness . Therefore, it is typically used in a controlled laboratory environment.

Biochemical Analysis

Biochemical Properties

2-Heptylmagnesium bromide, like other Grignard reagents, is known to participate in a variety of biochemical reactions. It can act as a nucleophile, attacking electrophilic carbon atoms in various substrates . The nature of these interactions is largely covalent, with the 2-heptylmagnesium bromide donating electrons to form new bonds .

Molecular Mechanism

The molecular mechanism of action of 2-heptylmagnesium bromide is primarily through its role as a Grignard reagent. It acts as a nucleophile, attacking electrophilic carbon atoms in various substrates. This can lead to the formation of new carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Temporal Effects in Laboratory Settings

The stability of 2-heptylmagnesium bromide is a crucial factor in its use in laboratory settings. Like other Grignard reagents, it is sensitive to moisture and must be handled under anhydrous conditions . Over time, exposure to moisture or air can lead to degradation of the reagent, reducing its effectiveness.

Metabolic Pathways

It is known that magnesium, a component of this compound, is involved in numerous metabolic pathways, including those related to DNA replication, protein synthesis, and energy production .

Transport and Distribution

Magnesium, a component of this compound, is known to be transported across cell membranes by various transporters, including the CorA, MgtA/B, and MgtE families .

Subcellular Localization

The subcellular localization of 2-heptylmagnesium bromide is not well-studied. Given its reactivity and sensitivity to moisture, it is likely that it is not typically found within biological cells. Instead, it is primarily used in controlled laboratory environments for the synthesis of organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C7H15Br+MgC7H15MgBr\text{C}_7\text{H}_{15}\text{Br} + \text{Mg} \rightarrow \text{C}_7\text{H}_{15}\text{MgBr} C7​H15​Br+Mg→C7​H15​MgBr

Industrial Production Methods: In industrial settings, the production of 2-heptylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Heptylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Diethyl ether, tetrahydrofuran.

    Catalysts: Often used without additional catalysts, but sometimes Lewis acids are employed to enhance reactivity.

Major Products:

Scientific Research Applications

Organic Synthesis

Grignard Reagent in Synthesis

(1-Methylhexyl)magnesium bromide is primarily used as a Grignard reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds, enabling the synthesis of various organic compounds.

Key Reactions :

  • Nucleophilic Addition : Reacts with carbonyl compounds to form alcohols. For example, it can react with ketones to yield tertiary alcohols.
  • Alkylation : Used in the alkylation of aromatic compounds, enhancing the complexity of organic molecules.

Pharmaceutical Applications

The use of this compound in pharmaceuticals is notable for its role in synthesizing active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antidepressants

  • A study demonstrated its application in synthesizing novel antidepressants through the alkylation of specific amines with carbonyl compounds, showcasing its utility in drug development .

Materials Science

Thin Film Deposition

This compound is utilized in thin film deposition processes, particularly in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

ApplicationDescription
OLEDsActs as a precursor for magnesium oxide films used in OLED manufacturing.
CoatingsUsed in protective coatings due to its reactivity and ability to form stable films .

Environmental Chemistry

The reactivity of this compound with moisture makes it significant in environmental chemistry studies, particularly concerning its behavior in aqueous environments and potential impacts on ecosystems.

Comparison with Similar Compounds

  • Hexylmagnesium bromide (C6H13MgBr)
  • Octylmagnesium bromide (C8H17MgBr)
  • Butylmagnesium bromide (C4H9MgBr)

Comparison: 2-Heptylmagnesium bromide is unique due to its specific chain length, which provides a balance between reactivity and stability. Compared to shorter-chain Grignard reagents like butylmagnesium bromide, it offers better solubility and reactivity. Longer-chain reagents like octylmagnesium bromide may have higher steric hindrance, affecting their reactivity .

Biological Activity

(1-Methylhexyl)magnesium bromide, a Grignard reagent, is utilized in various organic synthesis applications due to its nucleophilic properties. This article explores its biological activity, focusing on its chemical behavior, potential applications in medicinal chemistry, and safety considerations.

This compound has the molecular formula C7H15BrMg\text{C}_7\text{H}_{15}\text{BrMg} and is classified as a Grignard reagent. It is characterized by its ability to act as a strong nucleophile, which allows it to participate in various organic reactions, such as nucleophilic substitutions and additions.

Biological Activity Overview

Grignard reagents, including this compound, have been studied for their biological activities, particularly in the context of drug synthesis and organic transformations that can lead to biologically active compounds. The following sections detail specific findings related to its biological activity.

1. Synthesis of Bioactive Compounds

Grignard reagents are often employed in the synthesis of complex organic molecules that exhibit biological activity. For instance, this compound can be used to synthesize alcohols and other functional groups that may serve as precursors for pharmaceuticals.

Table 1: Examples of Compounds Synthesized Using this compound

Compound NameBiological ActivityReference
2-Phenyl-1-pentanolAntimicrobial properties
3-Hydroxy-2-methyl-4-pyronePotential anti-inflammatory effects
Various alcohol derivativesPrecursor for drug development

2. Toxicological Studies

The safety profile of this compound has not been extensively documented. However, as a Grignard reagent, it is known to be highly reactive and can pose risks if not handled properly.

Case Study: Methyl Bromide Poisoning
A study reported on methyl bromide poisoning highlights the potential hazards associated with brominated compounds. Although this case does not directly involve this compound, it underscores the importance of handling all brominated reagents with caution due to their toxicological profiles .

The biological activity of this compound primarily stems from its reactivity as a nucleophile. It can react with electrophiles, leading to the formation of new carbon-carbon bonds, which is crucial in synthesizing biologically active compounds.

Safety Considerations

Handling Grignard reagents requires strict safety protocols due to their flammability and reactivity with moisture. The following precautions are recommended:

  • Use in a fume hood.
  • Wear appropriate personal protective equipment (PPE).
  • Store under an inert atmosphere to prevent reactions with moisture.

Properties

IUPAC Name

magnesium;heptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARVDRUSTGZXBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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